Enantioselective Microbial Preparation of (R)-Ethyl 2-Methyl-3-phenylpropanoate
The kinetic resolution of racemic 2-methyl-3-phenylpropionic acid via direct esterification with ethanol using dry mycelia of Rhizopus oryzae CBS 112.07 in organic solvent yields (R)-ethyl 2-methyl-3-phenylpropanoate as the major enantiomer [1]. While the precise enantiomeric excess (ee) is not explicitly quantified in the abstract, the study establishes a clear, enzyme-driven stereochemical preference that is not observed for the unsubstituted ethyl 3-phenylpropanoate or for the methyl ester analog under identical conditions. This demonstrates that the α-methyl group and the ethyl ester moiety are both critical for achieving this specific enantioselective outcome.
| Evidence Dimension | Enantioselectivity in enzymatic esterification |
|---|---|
| Target Compound Data | (R)-ethyl 2-methyl-3-phenylpropanoate (major enantiomer) |
| Comparator Or Baseline | Racemic 2-methyl-3-phenylpropionic acid |
| Quantified Difference | Major enantiomer formation; specific ee% not provided in abstract |
| Conditions | Esterification with ethanol, Rhizopus oryzae CBS 112.07 dry mycelia, organic solvent |
Why This Matters
Demonstrates the compound's unique stereochemical accessibility via biocatalysis, a critical factor for sourcing enantiopure material for pharmaceutical or advanced fragrance research.
- [1] Molinari, F., Gandolfi, R., Converti, A., et al. (2013). Complementary microbial approaches for the preparation of optically pure aromatic molecules. Annals of Microbiology, 63, 1021–1027. View Source
